molecular formula C29H27FN4O4S B12636672 C29H27FN4O4S

C29H27FN4O4S

Cat. No.: B12636672
M. Wt: 546.6 g/mol
InChI Key: QSVBDZKQTALMJT-UHFFFAOYSA-N
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Description

. This compound is a derivative of Lapatinib, a medication used in the treatment of breast cancer and other solid tumors. It functions as a dual tyrosine kinase inhibitor, interrupting the HER2/neu and epidermal growth factor receptor (EGFR) pathways .

Preparation Methods

The synthesis of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves several steps. The synthetic route typically includes the following steps:

    Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan ring: This step involves the reaction of the quinazoline core with a furan derivative.

    Attachment of the fluorobenzyl group: This is done through a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves the inhibition of tyrosine kinases. It binds to the ATP-binding site of the HER2/neu and EGFR receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine include:

    Lapatinib: The parent compound, which also inhibits HER2/neu and EGFR pathways.

    Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Gefitinib: Similar to Erlotinib, it targets the EGFR pathway.

The uniqueness of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine lies in its specific modifications, which may enhance its efficacy and reduce side effects compared to other similar compounds .

Properties

Molecular Formula

C29H27FN4O4S

Molecular Weight

546.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C29H27FN4O4S/c1-38-24-14-12-23(13-15-24)34-28(37)25(17-26(35)31-21-8-6-20(30)7-9-21)33(29(34)39)18-19-4-10-22(11-5-19)32-16-2-3-27(32)36/h4-15,25H,2-3,16-18H2,1H3,(H,31,35)

InChI Key

QSVBDZKQTALMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)N4CCCC4=O)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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